Cas no 10268-70-9 (Phenyl 4-Aminobenzoate)

Phenyl 4-Aminobenzoate is an organic compound with the molecular formula C₁₃H₁₁NO₂, commonly utilized as an intermediate in pharmaceutical and chemical synthesis. Its structure combines a phenyl ester group with an aminobenzoate moiety, offering reactivity suitable for further functionalization. The compound exhibits stability under standard conditions and is often employed in the preparation of UV absorbers, local anesthetics, and specialty polymers. Its high purity and consistent performance make it a reliable choice for research and industrial applications. The presence of both ester and amino groups allows for versatile derivatization, facilitating its use in fine chemical synthesis. Proper handling and storage are recommended to maintain its integrity.
Phenyl 4-Aminobenzoate structure
Phenyl 4-Aminobenzoate structure
商品名:Phenyl 4-Aminobenzoate
CAS番号:10268-70-9
MF:C13H11NO2
メガワット:213.23194
MDL:MFCD00189396
CID:118490
PubChem ID:1268277

Phenyl 4-Aminobenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-amino-,phenyl ester
    • phenyl 4-aminobenzoate
    • Phenyl-4-aMinobenzoate
    • 4-Amino-benzoesaeure-phenylester
    • 4-amino-benzoic acid phenyl ester
    • phenyl p-aminobenzoate
    • HGRXBNZHQKXDPL-UHFFFAOYSA-N
    • 4-amino-, phenyl ester Benzoic acid
    • Benzoic acid, 4-amino-, phenyl ester
    • 10268-70-9
    • MFCD00189396
    • AKOS003243918
    • SR-01000513194
    • DTXSID90361490
    • NCGC00341658-01
    • Oprea1_107865
    • SR-01000513194-1
    • AB01333864-02
    • SCHEMBL451331
    • 4-Aminobenzoic acid phenyl ester
    • Phenyl 4-Aminobenzoate
    • MDL: MFCD00189396
    • インチ: InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2
    • InChIKey: HGRXBNZHQKXDPL-UHFFFAOYSA-N
    • ほほえんだ: NC1C=CC(C(OC2C=CC=CC=2)=O)=CC=1

計算された属性

  • せいみつぶんしりょう: 213.07900
  • どういたいしつりょう: 213.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • ゆうかいてん: 171-173°C
  • PSA: 52.32000
  • LogP: 3.06920

Phenyl 4-Aminobenzoate セキュリティ情報

Phenyl 4-Aminobenzoate 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Phenyl 4-Aminobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB149034-25 g
Phenyl-4-aminobenzoate; 98%
10268-70-9
25 g
€457.80 2023-07-20
abcr
AB149034-25g
Phenyl-4-aminobenzoate, 98%; .
10268-70-9 98%
25g
€747.30 2025-02-19
abcr
AB149034-5 g
Phenyl-4-aminobenzoate; 98%
10268-70-9
5 g
€143.70 2023-07-20
TRC
P309023-500mg
Phenyl 4-Aminobenzoate
10268-70-9
500mg
$ 115.00 2022-06-03
TRC
P309023-100mg
Phenyl 4-Aminobenzoate
10268-70-9
100mg
$ 65.00 2022-06-03
A2B Chem LLC
AA10325-50g
Benzoic acid, 4-amino-, phenyl ester
10268-70-9
50g
$700.00 2024-04-20
A2B Chem LLC
AA10325-10g
Benzoic acid, 4-amino-, phenyl ester
10268-70-9
10g
$288.00 2024-04-20
TRC
P309023-50mg
Phenyl 4-Aminobenzoate
10268-70-9
50mg
$ 50.00 2022-06-03
abcr
AB149034-5g
Phenyl-4-aminobenzoate, 98%; .
10268-70-9 98%
5g
€210.20 2024-06-10
A2B Chem LLC
AA10325-5g
Benzoic acid, 4-amino-, phenyl ester
10268-70-9
5g
$200.00 2024-04-20

Phenyl 4-Aminobenzoate 関連文献

Phenyl 4-Aminobenzoateに関する追加情報

Phenyl 4-Aminobenzoate (CAS No. 10268-70-9): A Comprehensive Overview

Phenyl 4-Aminobenzoate, with the chemical identifier CAS No. 10268-70-9, is a compound of significant interest in the field of pharmaceuticals and chemical biology. This organic compound, characterized by its phenyl and aminobenzoate functional groups, has garnered attention due to its diverse applications and potential therapeutic benefits. In this detailed exploration, we delve into the chemical properties, synthesis methods, pharmacological significance, and recent advancements in research involving Phenyl 4-Aminobenzoate.

The molecular structure of Phenyl 4-Aminobenzoate consists of a benzene ring substituted with an amino group at the fourth position and a carboxylic acid esterified with a phenyl group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's solubility, stability, and reactivity are influenced by its functional groups, which play a crucial role in its interactions with biological systems.

One of the primary areas where Phenyl 4-Aminobenzoate has made significant contributions is in the development of pharmaceutical agents. Its structural motif is reminiscent of several well-known drugs, suggesting potential applications in drug design and discovery. Recent studies have highlighted its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics. The ability to modify the phenyl ring and the aminobenzoate moiety allows for the creation of derivatives with tailored pharmacological profiles.

In addition to its pharmaceutical applications, Phenyl 4-Aminobenzoate has found utility in the field of chemical biology. Researchers have explored its potential as a ligand in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound's ability to interact with biological targets underscores its importance as a tool in mechanistic studies and drug development pipelines.

The synthesis of Phenyl 4-Aminobenzoate can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. A common method involves the esterification of 4-aminobenzoic acid with phenol under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the phenyl-aminobenzoate linkage more efficiently. These synthetic strategies have been optimized for scalability, ensuring that researchers can access high-quality Phenyl 4-Aminobenzoate for their studies.

Recent advancements in computational chemistry have further enhanced our understanding of Phenyl 4-Aminobenzoate's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of novel derivatives with improved efficacy and reduced side effects. These computational approaches are complemented by experimental validations, creating a synergistic framework for drug discovery.

The pharmacological profile of Phenyl 4-Aminobenzoate has been extensively studied in preclinical models. Initial investigations have revealed potential anti-inflammatory properties, attributed to its ability to modulate cyclooxygenase (COX) activity—a key enzyme involved in prostaglandin synthesis. Furthermore, preliminary data suggest that derivatives of Phenyl 4-Aminobenzoate may exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease.

Another area of interest is the use of Phenyl 4-Aminobenzoate in cosmetic formulations. Its structural components contribute to antioxidant properties, which are beneficial in preventing oxidative stress-induced skin damage. Cosmetic brands have incorporated derivatives of this compound into anti-aging creams and serums, leveraging their potential to enhance skin health and appearance.

As research continues to evolve, new applications for Phenyl 4-Aminobenzoate are likely to emerge. The compound's versatility as a building block for more complex molecules ensures its continued relevance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking its full potential across multiple domains.

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Amadis Chemical Company Limited
(CAS:10268-70-9)Phenyl 4-Aminobenzoate
A1099014
清らかである:99%/99%
はかる:25g/50g
価格 ($):251.0/382.0